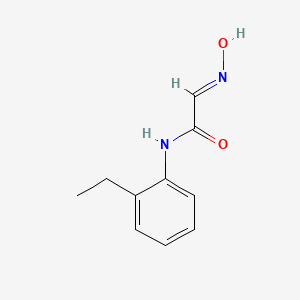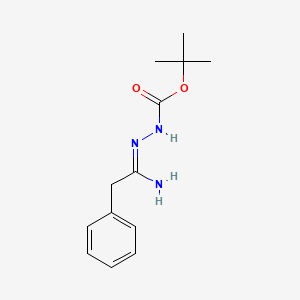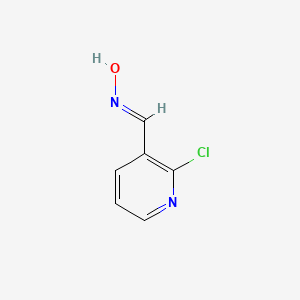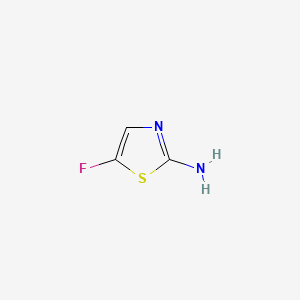
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Vue d'ensemble
Description
“N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to have various biological activities and are often used in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives generally involves the reaction of anthranilic acid derivatives with various amines. However, without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline core, a fluorophenyl group at the 4th position, and a morpholinopropoxy group at the 7th position. The presence of these functional groups could influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Generally, the amine groups and the aromatic rings in the structure could potentially undergo various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Applications De Recherche Scientifique
Antiviral and Anticancer Applications
The compound N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine, a derivative of 4-anilino-6-aminoquinazoline, has shown promise in antiviral research, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Synthesized derivatives of this compound have demonstrated high anti-MERS-CoV activities, with certain compounds showing no cytotoxicity and moderate in vivo pharmacokinetic properties, marking them as potential candidates for further therapeutic development (Lee et al., 2020).
Imaging and Diagnostic Research
In the realm of diagnostic research, derivatives of this quinazoline compound have been explored for their potential in imaging. Specifically, rhenium and technetium complexes bearing quinazoline derivatives have been developed as biomarkers for Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) imaging. This research aims at enhancing the detection and treatment of cancers expressing EGFR-TK, contributing to the development of targeted radiopharmaceuticals (Fernandes et al., 2008).
Drug Development and Synthesis Optimization
The synthesis and optimization of quinazoline derivatives for potential therapeutic applications have been a significant area of research. Studies have developed improved synthetic processes for gefitinib, a known anticancer agent, from economically available starting materials, demonstrating non-tedious work-up, high yield, and purity without the need for laborious chromatographic techniques. This optimized synthetic approach offers a scalable and efficient route for the production of gefitinib and similar compounds, contributing to the advancement of anticancer drug development (Chandrasekhar et al., 2014).
Safety And Hazards
Without specific studies or safety data sheets, it’s hard to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures.
Orientations Futures
The future research on this compound could involve studying its synthesis, reactivity, mechanism of action, and biological activity. It could also involve developing analogs with improved properties or activity.
Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific studies or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
Propriétés
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUGOFLVIGUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436105 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
CAS RN |
267243-68-5 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)





